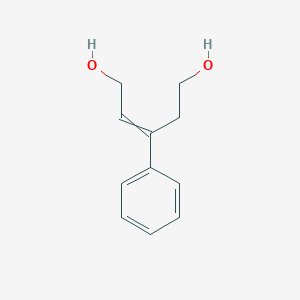
3-Phenylpent-2-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpent-2-ene-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pentene backbone with two hydroxyl groups located at the first and fifth positions. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their importance in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be either syn or anti-dihydroxylation depending on the reagents used. For example, syn dihydroxylation can be achieved using osmium tetroxide, while anti-dihydroxylation can be carried out with meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpent-2-ene-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols .
Applications De Recherche Scientifique
3-Phenylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Phenylpent-2-ene-1,5-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of the phenyl group also affects its chemical behavior and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but with a methyl group instead of a phenyl group.
Butane-1,4-diol: A simpler diol with a shorter carbon chain.
1,2-Ethanediol (Ethylene glycol): A common diol used in antifreeze and other applications.
Uniqueness
3-Phenylpent-2-ene-1,5-diol is unique due to the presence of both a phenyl group and a pentene backbone, which confer distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
72169-35-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-phenylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C11H14O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6,12-13H,7-9H2 |
Clé InChI |
CARAOUISODXAIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


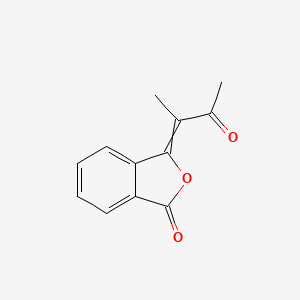

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)

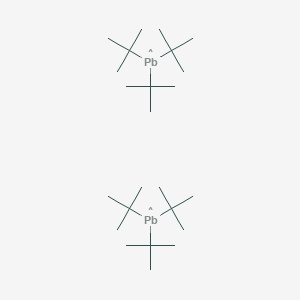

![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
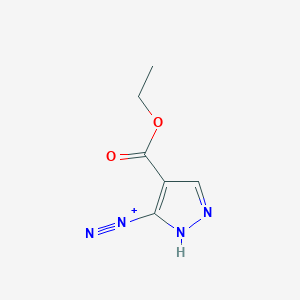
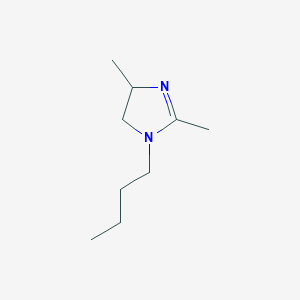

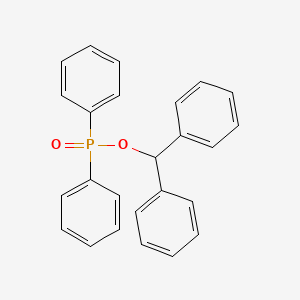
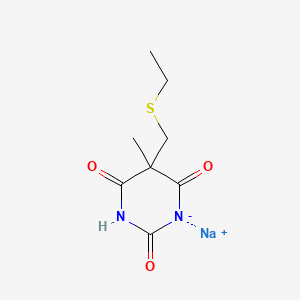
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
